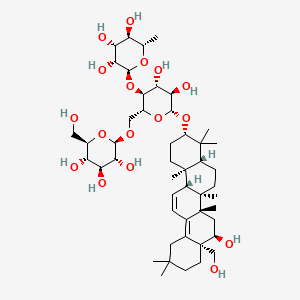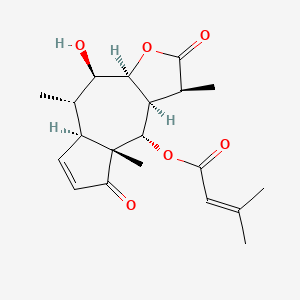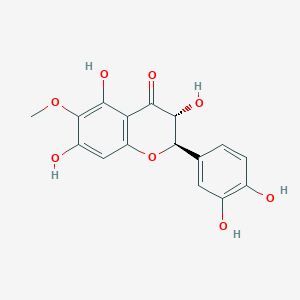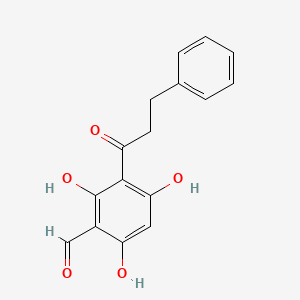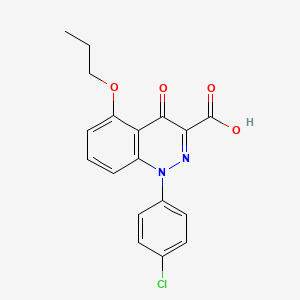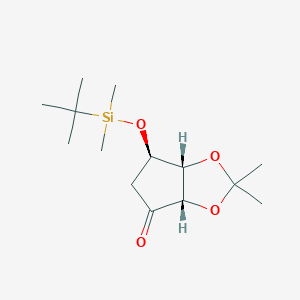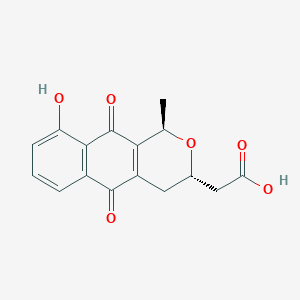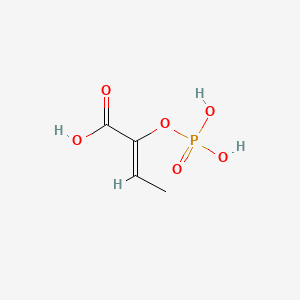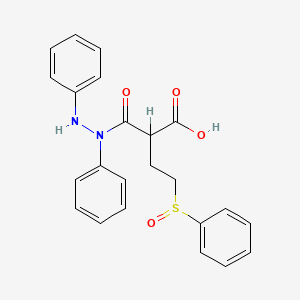
Osmadizone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmadizone is a chemical compound with the molecular formula C23H22N2O4S and a molecular weight of 422.490. It has been investigated as a uricosuric agent, which means it can increase the excretion of uric acid in the urine, potentially useful in treating conditions like gout .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Osmadizone involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as nitration, reduction, and esterification.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Osmadizone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.
Applications De Recherche Scientifique
Osmadizone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems, including its uricosuric properties.
Medicine: Explored for its potential therapeutic applications, particularly in treating conditions related to uric acid metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Osmadizone involves its interaction with molecular targets related to uric acid metabolism. It is believed to inhibit the reabsorption of uric acid in the kidneys, leading to increased excretion in the urine. This action helps reduce uric acid levels in the blood, potentially alleviating symptoms of gout and other related conditions.
Similar Compounds:
Probenecid: Another uricosuric agent used to treat gout.
Sulfinpyrazone: Similar in function, used to increase uric acid excretion.
Comparison: this compound is unique in its specific molecular structure, which may offer distinct advantages in terms of potency, selectivity, and side effect profile compared to other uricosuric agents like Probenecid and Sulfinpyrazone. Its unique chemical properties may also make it suitable for specific applications where other compounds are less effective.
Propriétés
Numéro CAS |
27450-21-1 |
|---|---|
Formule moléculaire |
C23H22N2O4S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid |
InChI |
InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28) |
Clé InChI |
AMJPXGQNYYTBKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |
Synonymes |
(2-(phenylsulfinyl)ethyl)malonic acid mono(1,2- diphenylhydrazide) osmadizone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)


